N-(4-bromo-3-methylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
CAS No.: 946385-68-8
Cat. No.: VC5165047
Molecular Formula: C20H17BrN4O2S
Molecular Weight: 457.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946385-68-8 |
|---|---|
| Molecular Formula | C20H17BrN4O2S |
| Molecular Weight | 457.35 |
| IUPAC Name | N-(4-bromo-3-methylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide |
| Standard InChI | InChI=1S/C20H17BrN4O2S/c1-10-7-13(4-5-14(10)21)24-15(26)8-25-9-22-17-16-11(2)6-12(3)23-19(16)28-18(17)20(25)27/h4-7,9H,8H2,1-3H3,(H,24,26) |
| Standard InChI Key | XRQAYABLBYDZOP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)Br)C)C |
Introduction
N-(4-bromo-3-methylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex organic compound with significant potential in various biological applications. Its molecular formula is C20H17BrN4O2S, and it has a molecular weight of approximately 457.35 g/mol . This compound is of interest due to its structural features, which include a bromo group, thiazole and triazole rings, and an amide linkage, all contributing to its stability and biological activity.
Structural Features
The compound's structure is characterized by several key elements:
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Bromo Group: Enhances lipophilicity and may influence receptor interactions.
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Thiazole and Triazole Rings: Contribute to the compound's stability and biological activity.
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Amide Linkage: Provides a site for potential interactions with biological targets.
Biological Activity
This compound is believed to interact with various enzymes and receptors, potentially modulating key biochemical pathways involved in disease processes. Preliminary studies suggest it exhibits antimicrobial properties and anticancer potential.
Antimicrobial Activity
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Study Findings: The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL for both strains.
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Mechanism: It may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Potential
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In Vitro Assays: The compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 50 µM, indicating potential cytotoxic effects against cancer cell lines.
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Mechanistic Insights: Molecular docking simulations suggest effective binding to the active site of specific kinases involved in cancer signaling pathways, potentially inhibiting tumor growth and survival.
Research and Development
Further research is needed to fully explore the therapeutic potential of this compound. Its unique structural features make it an interesting candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.
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